molecular formula C13H11NO2 B1610658 6-(4-Methylphenyl)pyridine-2-carboxylic acid CAS No. 86696-72-2

6-(4-Methylphenyl)pyridine-2-carboxylic acid

Cat. No.: B1610658
CAS No.: 86696-72-2
M. Wt: 213.23 g/mol
InChI Key: WEXUERZPCHAIKU-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications in Organic Synthesis

  • 6-(4-Methylphenyl)pyridine-2-carboxylic acid and its derivatives have been utilized in various catalytic applications. For instance, a phosphine-catalyzed [4 + 2] annulation process uses ethyl 2-(substituted-methyl)-2,3-butadienoates, leading to the formation of ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu et al., 2003).

Development of Therapeutic Agents

  • Some derivatives of this compound have been explored for their potential in drug development. For example, modifications of 2-methyl-6-(phenylethynyl)pyridine led to the synthesis of highly selective mGlu5 receptor antagonists with potential anxiolytic properties (Cosford et al., 2003).

Green Chemistry and Reusable Catalysts

  • In the field of green chemistry, 1-(carboxymethyl)pyridinium iodide has been introduced as a reusable catalyst for the synthesis of various organic compounds, demonstrating the versatility of pyridine-carboxylic acid derivatives in sustainable chemical processes (Moosavi‐Zare et al., 2016).

Material Science and Polymer Chemistry

  • Derivatives of this compound have been used in the development of new materials. For instance, mixtures of acid-functionalized mesogens with poly(4-vinylpyridine) have been studied for their unique phase transition properties and potential applications in material science (Brandys & Bazuin, 1996).

Analytical Chemistry and Extraction Processes

  • Pyridine-3-carboxylic acid, a related compound, has been extensively studied in the context of extraction processes, highlighting the importance of pyridine derivatives in analytical and industrial chemistry (Kumar & Babu, 2009).

Mechanism of Action

Target of Action

The primary target of 6-(p-Tolyl)picolinic acid, also known as 6-(4-METHYLPHENYL)-2-PYRIDINECARBOXYLIC ACID or 6-(4-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(p-Tolyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .

Biochemical Pathways

The compound affects the zinc transport pathway . By binding to ZFPs, it disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of viral replication and packaging . It has also been shown to inhibit membrane fusion events during viral entry .

Pharmacokinetics

It is known that the compound is a pyridine carboxylate metabolite of tryptophan . More research would be needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The action of 6-(p-Tolyl)picolinic acid results in anti-viral effects . It has been shown to be effective against several enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s action primarily inhibits membrane fusion events during viral entry .

Action Environment

It’s worth noting that the compound’s effectiveness can be influenced by the presence of other molecules, such as interferon gamma, with which it sometimes works in conjunction to affect immune responses .

Properties

IUPAC Name

6-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUERZPCHAIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509788
Record name 6-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86696-72-2
Record name 6-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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